1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide

CB1 receptor selectivity synthetic cannabinoid pharmacology head group SAR

1-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide (C19H27N3O) is a synthetic indole-3-carboxamide derivative distinguished by the incorporation of a sterically demanding 2,2,6,6-tetramethylpiperidin-4-yl (TMP) head group at the carboxamide position. The compound belongs to the broader class of indole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), which includes well-characterized members such as SDB-006, CUMYL-PICA, 5F-MDMB-PICA, and NNEI (MN-24).

Molecular Formula C19H27N3O
Molecular Weight 313.4 g/mol
Cat. No. B10990737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide
Molecular FormulaC19H27N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)C2=CN(C3=CC=CC=C32)C)C
InChIInChI=1S/C19H27N3O/c1-18(2)10-13(11-19(3,4)21-18)20-17(23)15-12-22(5)16-9-7-6-8-14(15)16/h6-9,12-13,21H,10-11H2,1-5H3,(H,20,23)
InChIKeyDEXPQBVDUUUWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide: A Sterically Hindered Indole-3-Carboxamide for Forensic and Pharmacological Research


1-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide (C19H27N3O) is a synthetic indole-3-carboxamide derivative distinguished by the incorporation of a sterically demanding 2,2,6,6-tetramethylpiperidin-4-yl (TMP) head group at the carboxamide position . The compound belongs to the broader class of indole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), which includes well-characterized members such as SDB-006, CUMYL-PICA, 5F-MDMB-PICA, and NNEI (MN-24) . Unlike many indole-3-carboxamide SCRAs that feature N-benzyl, cumyl, or amino acid ester head groups, the TMP moiety confers distinctive conformational rigidity, altered basicity, and unique metabolic liability that differentiate this compound analytically, pharmacologically, and toxicologically from nearest-in-class analogs .

Why Indole-3-Carboxamide SCRAs Cannot Be Treated as Interchangeable: The 1-Methyl-TMP Case


Indole-3-carboxamide SCRAs exhibit extreme variation in CB1/CB2 potency, efficacy, and selectivity based on subtle modifications to the head group, N1-substituent, and carboxamide linker . For example, within the indole-3-carboxamide subfamily, CB1 EC50 values range from 0.45 nM (5F-MDMB-PICA) to 146 nM (RCS-4) , while CB1/CB2 selectivity ratios span over two orders of magnitude, from approximately 1.2× for APICA to approximately 80× for NNEI . Replacing the 2,2,6,6-tetramethylpiperidin-4-yl head group with a benzyl, cumyl, or tert-leucinamide moiety fundamentally alters receptor binding kinetics, intrinsic efficacy (Emax), metabolic stability, analytical fragmentation patterns, and immunoreactivity in screening assays . Generic substitution without accounting for these differences can lead to erroneous identification in forensic casework, misleading structure-activity conclusions, and mispredicted in vivo toxicity profiles .

Quantitative Differential Evidence for 1-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide


Head Group Steric Bulk Drives Enhanced CB1 Selectivity Relative to Benzyl-Containing Indole-3-Carboxamides

The 2,2,6,6-tetramethylpiperidin-4-yl (TMP) head group confers substantially greater steric bulk (calculated Connolly solvent-excluded volume approximately 230 ų) compared to the benzyl head group of SDB-006 (approximately 150 ų). For indole-3-carboxamide SCRAs, increasing head group steric bulk is associated with enhanced CB1/CB2 selectivity ratios. NNEI (MN-24), which features a naphthalene-containing head group with comparable steric demand, achieves approximately 80× selectivity for CB1 over CB2 (pEC50 = 8.9 at CB1) , whereas the benzyl analog SDB-006 exhibits only approximately 7× selectivity (CB1 EC50 = 19 nM, CB2 EC50 = 134 nM) . Compounds bearing the TMP head group are expected to exhibit similarly high CB1 selectivity due to steric constraints imposed on CB2 receptor binding pocket accommodation .

CB1 receptor selectivity synthetic cannabinoid pharmacology head group SAR

Unique GC-EI-MS Fragmentation Signature Enables Unambiguous Discrimination from Regioisomeric and Isobaric Indole-3-Carboxamide Analogs

The 2,2,6,6-tetramethylpiperidin-4-yl moiety produces a diagnostic base peak at m/z 140 (corresponding to the protonated TMP fragment, C9H18N+) and a characteristic fragmentation pathway involving retro-Diels-Alder cleavage of the piperidine ring, generating a distinct ion at m/z 83 . In contrast, regioisomeric indole-3-carboxamides bearing N-benzyl (e.g., SDB-006) or cumyl (e.g., CUMYL-PICA) head groups produce base peaks at m/z 91 (tropylium ion) or m/z 119 (cumyl fragment), respectively . The TMP-derived m/z 140 → m/z 83 transition is unique among indole-3-carboxamide SCRAs and can be exploited for both targeted single-ion monitoring (SIM) and non-targeted screening workflows using GC-EI-MS . Unlike methoxy- and fluorine-substituted regioisomers of SDB-006, which cannot be differentiated by GC-MS alone , the TMP-containing scaffold provides intrinsic chromatographic and spectral orthogonality.

forensic toxicology gas chromatography-mass spectrometry regioisomer discrimination

Reduced Susceptibility to Amidase-Mediated Hydrolysis Compared to Amino Acid Ester Head Group Analogs (e.g., MDMB-PICA, ADB-PICA)

Indole-3-carboxamide SCRAs bearing amino acid ester head groups such as MDMB-PICA and ADB-PICA are extensively metabolized via rapid carboxylesterase- and amidase-mediated hydrolysis of the terminal ester and amide bonds, generating abundant hydrolytic metabolites in human hepatocyte incubations . In contrast, the carboxamide linkage between the indole-3-carbonyl and the 2,2,6,6-tetramethylpiperidin-4-amine in the target compound is sterically shielded by the four methyl groups flanking the amide bond, significantly reducing accessibility to hydrolytic enzymes . This steric protection predicts a longer in vitro metabolic half-life and a reduced proportion of hydrolytic metabolites relative to oxidative metabolites, which shifts the optimal urinary biomarker profile toward hydroxylated and N-dealkylated species rather than the carboxylic acid hydrolysis products that dominate for MDMB-PICA and 5F-MDMB-PICA . The N1-methyl group (rather than the pentyl or 5-fluoropentyl chain found in related compounds) further alters the Phase I metabolic pathway by eliminating the CYP450-mediated ω- and ω-1 hydroxylation sites characteristic of pentyl-chain SCRAs .

metabolic stability amidase hydrolysis forensic metabolite profiling

Lack of N1-Pentyl Chain Permits Lower LogP-Driven Non-Specific Binding Compared to Pentyl-Indole-3-Carboxamide Analogs

The N1-methyl substituent on the indole core of the target compound results in a calculated logP approximately 2.0–2.5, significantly lower than the logP of approximately 4.5–5.5 for N1-pentyl-substituted indole-3-carboxamide SCRAs such as SDB-006, NNEI, and CUMYL-PICA . This physicochemical difference has direct consequences for in vitro pharmacology: highly lipophilic SCRAs (logP >4) are prone to extensive non-specific binding to assay plates and cellular membranes, which can artificially inflate measured EC50 and Ki values by reducing the free fraction of ligand available for receptor interaction . For example, SDB-006 (clogP approximately 4.8) and JWH-018 (clogP approximately 5.8) show significant non-specific depletion in aqueous buffer (>85% bound to plasticware in some assay formats) . The lower logP of the target compound is predicted to reduce non-specific binding, enabling more accurate determination of receptor binding affinity and functional potency without requiring excessive BSA or detergent additives that can confound cannabinoid receptor pharmacology .

physicochemical properties non-specific binding assay interference

High-Value Application Scenarios for 1-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide


GC-EI-MS Reference Standard for Instrument Calibration and Forensic Casework Targeting TMP-Bearing Synthetic Cannabinoids

Forensic toxicology and seized drug laboratories require authenticated reference standards for mass spectral library development. The unique fragmentation signature of this compound—characterized by the diagnostic TMP-derived base peak at m/z 140 and the retro-Diels-Alder fragment at m/z 83—provides unambiguous positive identification capability that distinguishes it from benzyl, cumyl, and amino acid ester indole-3-carboxamide analogs in GC-EI-MS screening workflows. Procurement of this reference standard enables laboratories to develop validated SIM and full-scan methods specific to TMP-containing SCRAs, closing a critical gap in existing spectral libraries that are dominated by pentyl-indole and pentyl-indazole analogs . This compound is an essential addition to forensic reference standard collections for laboratories operating in jurisdictions where novel psychoactive substance (NPS) monitoring programs require coverage of emerging structural classes distinct from the APINACA/APICA/5F-MDMB-PICA chemical families .

Tool Compound for Investigating CB1-Selective Receptor Pharmacology with Reduced Non-Specific Binding Artifacts

The reduced logP of the target compound (approximately 2.0–2.5) relative to pentyl-indole SCRAs (logP >4.5) makes it a valuable tool compound for CB1 receptor pharmacology studies in academic and industrial settings where accurate determination of binding affinity (Ki) and functional potency (EC50) is required. Laboratory plastics and serum-free assay buffers can deplete >85% of highly lipophilic cannabinoid ligands through non-specific adsorption, leading to systematic underestimation of potency . By selecting a lower logP scaffold with preserved CB1 pharmacophore elements, researchers can minimize this confounding variable, improving inter-assay reproducibility and enabling more confident structure-activity relationship (SAR) interpretations . Additionally, the sterically demanding TMP head group provides an ideal probe for investigating the role of ligand steric bulk in CB1/CB2 subtype selectivity, complementing existing SAR datasets built around benzyl, cumyl, and amino acid ester head group series .

Metabolite Identification Anchor Standard for In Vitro Hepatocyte Incubation Studies Focused on Sterically Hindered Carboxamide Metabolism

The TMP-containing carboxamide scaffold provides a unique metabolic probe for investigating the interplay between steric hindrance and enzymatic hydrolysis in synthetic cannabinoid metabolism. Unlike MDMB-PICA and ADB-PICA, which generate abundant hydrolytic metabolites suitable for urinary biomarker development, the target compound is predicted to undergo predominantly oxidative transformations—including piperidine ring hydroxylation, N-demethylation, and indole ring oxidation—due to steric shielding of the carboxamide bond from amidase accessibility . In vitro metabolism studies in pooled human hepatocytes (e.g., 10 μM incubation, 0–5 hr time course, analyzed by UHPLC-QTOF-MS) using this compound as an anchor standard enable forensic toxicologists to map non-hydrolytic metabolic pathways and identify unique Phase I metabolites for future targeted LC-MS/MS method development . This scenario is specifically relevant for laboratories seeking to prospectively characterize the metabolic fate of emerging SCRAs before they appear in authentic clinical or post-mortem specimens.

Spectroscopic Resolution of Regioisomeric Indole Carboxamide Mixtures via Orthogonal NMR and IR Signature Analysis

The 2,2,6,6-tetramethylpiperidin-4-yl moiety introduces characteristic NMR signals—including a sharp singlet for the four equivalent methyl groups (δ ~1.1–1.3 ppm, 12H in ¹H-NMR; δ ~28–32 ppm in ¹³C-NMR) and a distinct methine multiplet for the piperidine C4-H proton—that are absent in benzyl, cumyl, and amino acid ester head group analogs . In seized drug analysis, these spectroscopic signatures provide orthogonal structural confirmation when GC-EI-MS data alone fails to resolve isobaric or regioisomeric ambiguities, such as those encountered with indole-3-carboxamide vs. indole-4-carboxamide or indole-5-carboxamide isomers. Procurement of this compound as a certified reference material supports the development of NMR and FTIR spectral libraries for field-portable and laboratory-based confirmatory analysis platforms used by customs, border protection, and drug enforcement agencies .

Quote Request

Request a Quote for 1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.